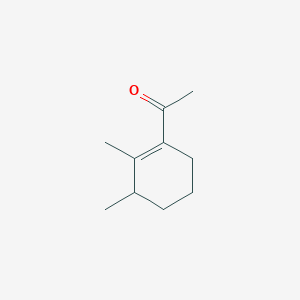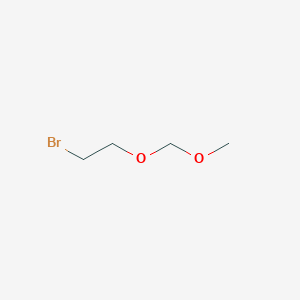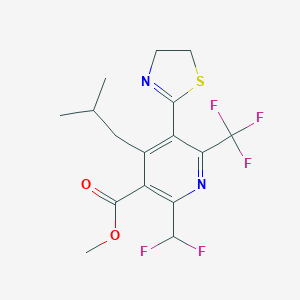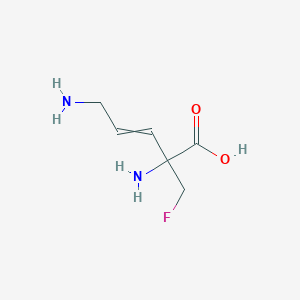![molecular formula C9H7ClN2O4S2 B054564 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-70-7](/img/structure/B54564.png)
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMT-3, is a benzothiadiazine derivative that has been extensively studied for its potential therapeutic applications. CMT-3 has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In
Wirkmechanismus
The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemische Und Physiologische Effekte
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of several enzymes involved in lipid metabolism, including phospholipase A2 and cyclooxygenase-2. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of cellular processes. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of novel formulations of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in clinical trials, with the goal of developing it into a clinically useful therapeutic agent.
Conclusion:
In conclusion, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide with sodium chloroacetate in the presence of a base. The resulting compound is then further modified to yield 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
114260-70-7 |
|---|---|
Produktname |
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C9H7ClN2O4S2 |
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
2-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-7-6(3-5)11-9(12-18(7,15)16)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
GFTODHVUHGFNPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



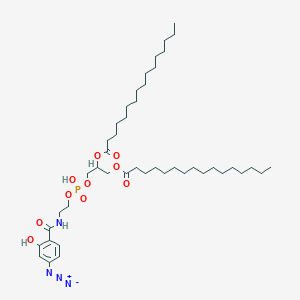
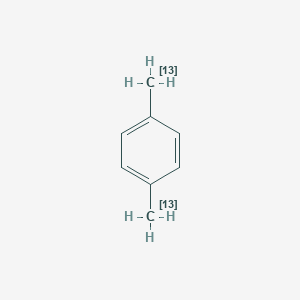
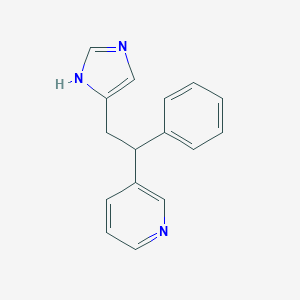
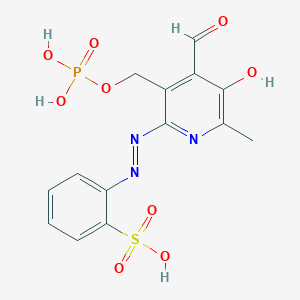
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
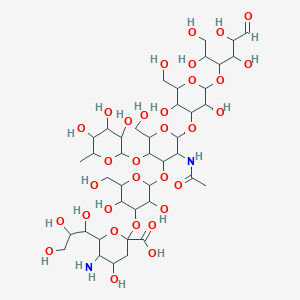
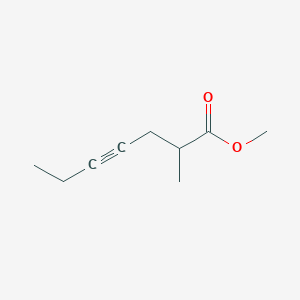
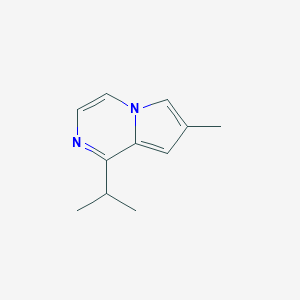
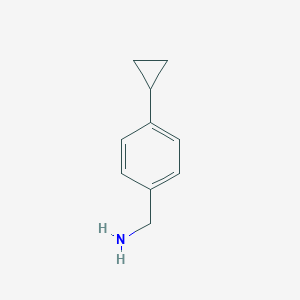
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
